N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide
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Overview
Description
N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a bromine atom, a hydroxyl group, and a phenyl group, along with a benzenesulfonamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using appropriate reagents such as hydrogen peroxide or a hydroxylating agent.
Sulfonamide Formation: Finally, the benzenesulfonamide moiety is introduced through a reaction with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline core or the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide, phenyl chloride, aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown significant activity against various bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the activity of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis.
Antimicrobial Activity: The compound interferes with bacterial cell wall synthesis and enzyme activity, leading to bacterial cell death.
Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators and enzymes, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
N-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)benzenesulfonamide can be compared with other quinoline derivatives and benzenesulfonamide compounds:
Quinoline Derivatives: Similar compounds include chloroquine and quinine, which are used as antimalarial agents. This compound is unique due to its additional bromine and sulfonamide groups, which enhance its biological activity.
Benzenesulfonamide Compounds: Similar compounds include sulfanilamide and sulfamethoxazole, which are used as antibacterial agents. The quinoline core in this compound provides additional pharmacological properties.
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)23-18)24-28(26,27)16-9-5-2-6-10-16/h1-13,24H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRIJXJZWRHTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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